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Compound of Interest

Compound Name: 2-Chloroethyl orthoformate

Cat. No.: B091888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl
orthoformate, also known as Tris(2-chloroethyl) orthoformate. The information compiled herein

is intended to support research and development activities by offering a centralized resource

for the compound's spectral characteristics.

Compound Identification
Parameter Value

Chemical Name 2-Chloroethyl orthoformate

Synonyms
Tris(2-chloroethyl) orthoformate, Ethane, 1,1',1''-

[methylidynetris(oxy)]tris[2-chloro-

CAS Number 18719-58-9

Molecular Formula C₇H₁₃Cl₃O₃[1][2]

Molecular Weight 251.535 g/mol [1][2]

Chemical Structure HC(OCH₂CH₂Cl)₃
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The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Chloroethyl orthoformate.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloroethyl orthoformate is characterized by two triplets

corresponding to the methylene protons of the 2-chloroethyl groups and a singlet for the

orthoformate proton.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 Singlet 1H HC(O-)₃

~3.8 Triplet 6H -OCH₂-

~3.6 Triplet 6H -CH₂Cl

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show three distinct signals for the methine carbon of the

orthoformate group and the two carbons of the 2-chloroethyl substituent. While specific

experimental data is not readily available, predicted values based on computational models

and analysis of similar structures are provided below.

Predicted Chemical Shift (δ) ppm Assignment

~110-115 CH(O-)₃

~65-70 -OCH₂-

~40-45 -CH₂Cl

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Chloroethyl orthoformate displays characteristic absorption bands that

confirm the presence of C-H, C-O, and C-Cl bonds. A notable feature is the absence of a

strong carbonyl (C=O) absorption band.

Wavenumber (cm⁻¹) Functional Group

2850-3000 C-H stretch (alkane)

1050-1150 C-O stretch (ether/orthoester)

600-800 C-Cl stretch

Mass Spectrometry (Electron Ionization)
Electron ionization mass spectrometry of 2-Chloroethyl orthoformate results in fragmentation.

The molecular ion peak may be weak or absent. Key fragmentation patterns of orthoformates

typically involve the loss of alkoxy groups.

m/z Proposed Fragment

189/191/193 [M - OCH₂CH₂Cl]⁺

127/129 [M - 2(OCH₂CH₂Cl)]⁺

63/65 [CH₂CH₂Cl]⁺

49 [CH₂Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented. Instrument parameters may require optimization for specific equipment and sample

concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Chloroethyl orthoformate.

Materials:
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2-Chloroethyl orthoformate sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chloroethyl
orthoformate for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-

0.7 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity.

Tune the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

For ¹H NMR, a single scan may be sufficient. For ¹³C NMR, multiple scans will be required

to achieve an adequate signal-to-noise ratio.

Acquire the Free Induction Decay (FID).
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Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid 2-Chloroethyl orthoformate.

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

Materials (ATR):

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

2-Chloroethyl orthoformate sample

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure (ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of 2-Chloroethyl orthoformate directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after

the measurement.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of 2-Chloroethyl orthoformate.

Materials:

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

2-Chloroethyl orthoformate sample

Volatile solvent (e.g., dichloromethane or hexane) for sample dilution if using GC-MS.

Procedure (Direct Insertion Probe):

Sample Preparation: Place a small amount of the neat liquid sample into a capillary tube.

Introduction into MS: Insert the capillary tube into the direct insertion probe.

Instrument Setup:

Evacuate the probe inlet to high vacuum.

Set the ion source temperature (e.g., 150-250 °C) and the electron energy (typically 70

eV).

Data Acquisition:

Gradually heat the probe to volatilize the sample into the ion source.

Scan the desired mass range (e.g., m/z 30-300) to acquire the mass spectrum.

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern to elucidate the structure.
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-Chloroethyl orthoformate.
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Caption: Workflow for Spectroscopic Analysis. Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloroethyl
Orthoformate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091888#spectroscopic-data-nmr-ir-mass-spec-for-2-
chloroethyl-orthoformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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